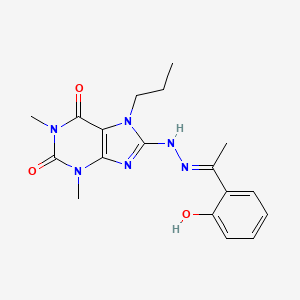

(E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

(E)-8-(2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a hydrazinylidene moiety substituted with a 2-hydroxyphenyl group. Its structure combines a purine-2,6-dione core with a propyl chain at position 7 and methyl groups at positions 1 and 3. The (E)-configuration of the hydrazinylidene group introduces stereoelectronic effects that influence molecular geometry and intermolecular interactions.

Properties

IUPAC Name |

8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-8-6-7-9-13(12)25/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZFJIVHUPTAHL-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its interactions with various biological targets and its therapeutic implications.

Structure and Synthesis

The compound features a complex structure characterized by a hydrazinyl group attached to a purine core. The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance biological activity. For instance, modifications at the 7-propyl and 8-position of the purine ring have been shown to influence receptor binding affinities and biological efficacy.

Receptor Binding Affinity

Research has demonstrated that derivatives of purine compounds can exhibit significant binding affinities for several neurotransmitter receptors. For example, studies on similar compounds have shown:

- 5-HT Receptors : Compounds derived from the purine structure often display high affinity for serotonin receptors (5-HT6 and 5-HT7), which are implicated in mood regulation and anxiety disorders. Binding affinities can vary significantly based on structural modifications, with values ranging from nanomolar to micromolar levels .

- Dopamine Receptors : The affinity for dopamine D2 receptors is also notable, with certain derivatives showing promising potential as antipsychotic agents .

Anticancer Activity

The biological activity of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate:

- Cytotoxic Effects : In vitro assays have shown that this compound can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and CEM (leukemia) cells. The mechanism appears to involve cell cycle arrest and subsequent activation of apoptotic pathways .

- IC50 Values : Specific derivatives have demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anticancer properties .

Table of Biological Activities

| Biological Activity | Target Receptor/Cell Line | Affinity/IC50 Value |

|---|---|---|

| 5-HT6 Receptor Binding | Various | 14 nm - 100 μM |

| 5-HT7 Receptor Binding | Various | 100 nm - 4789 nm |

| D2 Receptor Binding | Various | 1 - 2090 nm |

| Cytotoxicity against MCF-7 | Breast Cancer | IC50 = 3.79 µM |

| Cytotoxicity against CEM | Leukemia | IC50 = 12.50 µM |

Study on Antidepressant-like Effects

A recent study evaluated the antidepressant potential of related purine derivatives. It was found that compounds exhibiting dual action on both serotonin and dopamine receptors showed enhanced efficacy in animal models of depression . This suggests that this compound may also possess similar psychotropic properties.

Antimicrobial Properties

In addition to its anticancer effects, some derivatives have been tested for antimicrobial activity. Results indicated moderate antibacterial effects against various strains, although further optimization is needed to enhance efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with hydrazine derivatives often exhibit significant anticancer properties. Studies have shown that similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage pathways. For instance:

- A study demonstrated that hydrazine derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis via ROS-mediated pathways .

Antioxidant Properties

The presence of the phenolic group in this compound suggests it may possess antioxidant activity. Phenolic compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in several diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Emerging evidence suggests that purine derivatives may offer neuroprotective benefits. Compounds structurally related to this derivative have shown selective affinity for dopamine receptors, indicating potential therapeutic applications for neurodegenerative conditions such as Parkinson's disease. Mechanisms include:

- Receptor Modulation : Modulating specific receptors can enhance neurotransmitter activity, potentially improving cognitive functions or providing neuroprotection.

- Antioxidant Mechanism : By scavenging free radicals, the compound may reduce oxidative stress and protect cellular integrity.

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

- Cytotoxicity Against Cancer Cells : A study focusing on hydrazine derivatives revealed significant cytotoxic effects against breast cancer cell lines, highlighting their potential to inhibit cell proliferation and induce apoptosis .

- Neuroprotective Effects : Research into purine derivatives indicated that certain analogs could enhance dopaminergic signaling in vitro, suggesting therapeutic potential for conditions like Parkinson's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of purine-dione derivatives modified at positions 7 and 8 with alkyl chains and hydrazinylidene substituents. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights:

Substituent Effects: Alkyl Chains: The 7-propyl group in the target compound balances lipophilicity and steric bulk compared to longer chains (e.g., octyl in ) or shorter ethyl/isopentyl groups in .

Stereochemical Considerations :

- The (E)-configuration in the target compound likely enhances planarity compared to the (Z)-isomer in , which may adopt a bent conformation due to steric clashes.

Spectroscopic Trends :

- Analogous compounds (e.g., ) exhibit characteristic NH proton signals near δ 11–12 ppm in ¹H-NMR, a feature expected in the target compound. ESI-MS data for smaller analogs (e.g., m/z 180.1 in ) suggest similar fragmentation patterns for the purine-dione core.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione?

- Methodology : Start with 8-bromo-1,3-dimethylxanthine derivatives as precursors. React with hydrazine nucleophiles (e.g., substituted hydrazines) under reflux in polar aprotic solvents (e.g., DMF or DMSO) to introduce the hydrazinyl moiety. Subsequent condensation with 2-hydroxyphenyl carbonyl compounds (e.g., 2-hydroxyacetophenone) forms the ethylidene hydrazine linkage. Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH gradients) and confirm purity via TLC/HPLC .

- Critical Note : Monitor reaction progress using ¹H NMR to detect hydrazone tautomerism, which may require kinetic control to favor the (E)-isomer .

Q. How is structural confirmation of this compound achieved?

- Analytical Workflow :

- Spectral Data : ¹H NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 3.1–3.6 ppm), and hydrazine NH (δ ~13.9 ppm, broad singlet).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 398.3).

- X-ray Crystallography : Resolve the (E)-configuration via single-crystal diffraction (monoclinic P2₁/c system, unit cell parameters a = 8.64 Å, b = 5.94 Å, c = 23.45 Å, β = 91.3°) .

- Data Table :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this xanthine derivative?

- Approach : Use in silico tools (e.g., ChemAxon’s Chemicalize) to calculate drug-likeness parameters:

- LogP : ~2.1 (optimal for CNS penetration).

- Topological Polar Surface Area (TPSA) : ~90 Ų (suggests moderate membrane permeability).

- H-bond donors/acceptors : 3/6 (compatible with kinase inhibitor scaffolds) .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Framework : Adopt the INCHEMBIOL project model (2005–2011) to assess abiotic/biotic transformations:

- Abiotic : Hydrolysis studies at varying pH (2–12) and UV exposure.

- Biotic : Microbial degradation assays using soil microbiota (OECD 307 guidelines).

- Analytics : LC-MS/MS to track degradation products (e.g., hydrazine cleavage fragments) .

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodology :

Batch Consistency : Ensure synthetic protocols yield >95% purity (HPLC) to exclude impurities as confounding factors.

Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C) to minimize variability in receptor binding assays.

Statistical Design : Use randomized block designs with split-split plots for multi-variable analysis (e.g., trellis systems for plant-based studies as a proxy for chemical stability) .

- Case Study : Conflicting IC₅₀ values for PDE4 inhibition may arise from differences in enzyme isoforms or allosteric modulation by the propyl side chain .

Methodological Pitfalls and Solutions

Q. Why does the hydrazinyl group complicate stability studies?

- Issue : Hydrazones are prone to hydrolysis under acidic/alkaline conditions, generating hydrazine (toxic) and carbonyl byproducts.

- Mitigation : Stabilize via formulation in lyophilized solids or cyclodextrin complexes. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Q. What advanced techniques validate tautomeric equilibria in solution?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.